Cas no 74-69-1 (2-Methylpyrimidin-4-amine)

2-Methylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-4-pyrimidinamine
- 2-Methylpyrimidin-4-amine
- 4-Pyrimidinamine, 2-methyl-
- 4-Pyrimidinamine, 2-methyl- (9CI)
- 2-methyl-(9CI)4-Pyrimidinamine
- 2-Methyl-pyrimidin-4-ylamin
- 2-methyl-pyrimidin-4-ylamine
- 4-amino-2-methyl-pyrimidine
- 4-Pyrimidinamine,2-methyl
- 2-Methyl-4-aminopyrimidine
- 4-Amino-2-methylpyrimidine
- 2-methylpyrimidin-4-ylamine
- 2-methyl-4-amino-pyrimidine
- NSC165370
- 4-Pyrimidinamine,2-methyl-
- 2-Methyl-pyrimidin-4-yl amine
- GKVDLTTVBNOGNJ-UHFFFAOYSA-N
- (2-methyl-pyrimidin-4-yl)-amine
- 2-ME
- CHEMBL4579021
- AB06587
- AM804304
- A865822
- AG-690/33373005
- 74-69-1
- Q63393360
- NSC-165370
- 2-methyl-4-pyrimidinamine, AldrichCPR
- FT-0740039
- DTXSID10304309
- 8GF
- Z2092177023
- GS-5845
- SCHEMBL117690
- 2-METHYL-4-PYRIMIDINAMINE HCL
- MFCD00626295
- CS-W018583
- J-510095
- SY024243
- AKOS011055700
- AKOS030757258
- pyrimidine, 4-amino-2-methyl-
- DB-010237
-
- MDL: MFCD00626295
- Inchi: 1S/C5H7N3/c1-4-7-3-2-5(6)8-4/h2-3H,1H3,(H2,6,7,8)
- InChI Key: GKVDLTTVBNOGNJ-UHFFFAOYSA-N
- SMILES: N1=C(C([H])=C([H])N=C1C([H])([H])[H])N([H])[H]
Computed Properties
- Exact Mass: 109.06400
- Monoisotopic Mass: 109.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- XLogP3: 0.3
- Tautomer Count: 3
- Surface Charge: 0
Experimental Properties
- Density: 1.155
- Melting Point: 204-205 ºC
- Boiling Point: 222 ºC
- Flash Point: 111 ºC
- Refractive Index: 1.582
- PSA: 51.80000
- LogP: 0.94840
2-Methylpyrimidin-4-amine Security Information
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
2-Methylpyrimidin-4-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Methylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79928-2.5g |
2-methylpyrimidin-4-amine |
74-69-1 | 95% | 2.5g |
$142.0 | 2023-02-12 | |
abcr | AB288449-5 g |
2-Methylpyrimidin-4-ylamine; . |
74-69-1 | 5 g |
€374.60 | 2023-07-20 | ||
Enamine | EN300-260748-2.5g |
2-methylpyrimidin-4-amine |
74-69-1 | 95% | 2.5g |
$44.0 | 2024-06-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM032-25G |
2-methylpyrimidin-4-amine |
74-69-1 | 97% | 25g |
¥ 3,696.00 | 2023-04-06 | |
Enamine | EN300-264044-0.5g |
2-methylpyrimidin-4-amine |
74-69-1 | 95% | 0.5g |
$57.0 | 2023-02-28 | |
Enamine | EN300-264044-2.5g |
2-methylpyrimidin-4-amine |
74-69-1 | 95% | 2.5g |
$142.0 | 2023-02-28 | |
Enamine | EN300-260748-0.1g |
2-methylpyrimidin-4-amine |
74-69-1 | 95% | 0.1g |
$19.0 | 2024-06-18 | |
Enamine | EN300-260748-0.5g |
2-methylpyrimidin-4-amine |
74-69-1 | 95% | 0.5g |
$19.0 | 2024-06-18 | |
Enamine | EN300-260748-1.0g |
2-methylpyrimidin-4-amine |
74-69-1 | 95% | 1.0g |
$22.0 | 2024-06-18 | |
eNovation Chemicals LLC | Y1208904-10G |
2-methylpyrimidin-4-amine |
74-69-1 | 97% | 10g |
$215 | 2024-07-21 |
2-Methylpyrimidin-4-amine Related Literature
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Nassim El Achi,Fabien Gelat,Nicolas P. Cheval,Ahmed Mazzah,Youssef Bakkour,Ma?l Penhoat,La?titia Chausset-Boissarie,Christian Rolando React. Chem. Eng. 2019 4 828
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Nassim El Achi,Fabien Gelat,Nicolas P. Cheval,Ahmed Mazzah,Youssef Bakkour,Ma?l Penhoat,La?titia Chausset-Boissarie,Christian Rolando React. Chem. Eng. 2019 4 828
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3. 976. Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydesR. Hull J. Chem. Soc. 1957 4845
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Haifeng He,Jiangtao Feng,Junbo He,Qin Xia,Yanliang Ren,Fang Wang,Hao Peng,Hongwu He,Lingling Feng RSC Adv. 2016 6 4310
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Haifeng He,Jiangtao Feng,Junbo He,Qin Xia,Yanliang Ren,Fang Wang,Hao Peng,Hongwu He,Lingling Feng RSC Adv. 2016 6 4310
Additional information on 2-Methylpyrimidin-4-amine
Introduction to 2-Methylpyrimidin-4-amine (CAS No. 74-69-1)
2-Methylpyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 74-69-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that are widely recognized for their biological activity and structural versatility. The presence of an amine functional group at the 4-position and a methyl substituent at the 2-position imparts unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structural framework of 2-Methylpyrimidin-4-amine consists of a six-membered aromatic ring containing two nitrogen atoms, with one nitrogen atom further substituted with an amine group. This configuration allows for facile functionalization at multiple sites, making it a versatile building block for drug discovery efforts. The compound exhibits moderate solubility in polar organic solvents, which facilitates its incorporation into synthetic protocols and biological assays.
In recent years, 2-Methylpyrimidin-4-amine has been extensively studied for its potential applications in the development of therapeutic agents. Its core structure is reminiscent of several known bioactive compounds, suggesting that derivatives of this molecule may exhibit similar pharmacological properties. Notably, pyrimidine-based scaffolds are integral to numerous drugs on the market, including antiviral, anticancer, and antimicrobial agents.
One of the most compelling aspects of 2-Methylpyrimidin-4-amine is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel inhibitors targeting enzymes involved in critical biological pathways. For instance, derivatives of this compound have been explored as potential kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The amine group at the 4-position serves as a handle for further chemical modifications, enabling the attachment of diverse pharmacophores that enhance binding affinity and selectivity.
Recent advancements in computational chemistry have further highlighted the significance of 2-Methylpyrimidin-4-amine as a scaffold for drug design. Molecular modeling studies suggest that modifications to its structure can fine-tune its interactions with biological targets, leading to improved therapeutic efficacy. These studies often employ machine learning algorithms to predict how different substitutions will impact the compound's activity, streamlining the drug discovery process.
The pharmaceutical industry has also been keenly interested in exploring 2-Methylpyrimidin-4-amine for its potential in developing treatments for neurodegenerative disorders. Pyrimidine derivatives have shown promise in modulating neurotransmitter systems, and 2-Methylpyrimidin-4-amine serves as a logical starting point for such investigations. By introducing specific functional groups or appending larger molecular fragments, researchers aim to create compounds that can cross the blood-brain barrier and exert their effects within the central nervous system.
Beyond its pharmaceutical applications, 2-Methylpyrimidin-4-amine finds utility in agrochemical research. Certain pyrimidine-based compounds exhibit herbicidal or fungicidal properties, and modifications to 2-Methylpyrimidin-4-amine have yielded promising candidates for crop protection strategies. The ability to tailor its structure allows chemists to optimize its environmental stability while maintaining efficacy against pests and pathogens.
The synthesis of 2-Methylpyrimidin-4-amine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions followed by functional group transformations such as amination or methylation. Advances in green chemistry have also led to more sustainable methods for producing this compound, emphasizing minimal waste generation and energy efficiency.
In conclusion, 2-Methylpyrimidin-4-amine (CAS No. 74-69-1) represents a cornerstone molecule in modern medicinal chemistry. Its unique structural features make it an indispensable tool for synthesizing novel therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications for this compound and its derivatives, its importance in drug development is likely to grow even further.
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